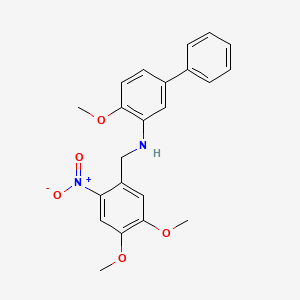![molecular formula C15H13ClN4O2 B5113260 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline](/img/structure/B5113260.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C16H13ClN4O2.
Mecanismo De Acción
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline is not fully understood. However, it has been proposed that the compound exerts its anti-tumor activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is initiated by various signals, leading to the activation of a cascade of events that ultimately results in the death of the cell. N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to possess potent antibacterial and antifungal activity by disrupting the bacterial cell wall and inhibiting the synthesis of fungal cell membranes. Furthermore, it has been found to exhibit significant antioxidant and anti-inflammatory activity by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it exhibits potent anti-tumor, antibacterial, antifungal, antioxidant, and anti-inflammatory activity, making it a versatile compound for various research applications. However, the compound also has some limitations. It is relatively unstable and can degrade over time, leading to decreased activity. Additionally, it can be toxic to normal cells at high concentrations, limiting its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research and development of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential therapeutic applications. Furthermore, the compound can be modified to improve its stability and reduce its toxicity to normal cells. Finally, the compound can be tested for its efficacy in animal models and clinical trials to evaluate its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline involves the reaction of 2-chloro-4-nitroaniline with 2-(2-aminoethyl)benzimidazole in the presence of a suitable solvent and catalyst. The reaction proceeds via nucleophilic substitution of the chlorine atom by the benzimidazole moiety, resulting in the formation of the desired product. The purity and yield of the product can be improved by using various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit excellent anti-tumor activity against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, it has been shown to possess potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Furthermore, it has been found to exhibit significant antioxidant and anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c16-11-9-10(20(21)22)5-6-12(11)17-8-7-15-18-13-3-1-2-4-14(13)19-15/h1-6,9,17H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAGBDAFWIXVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

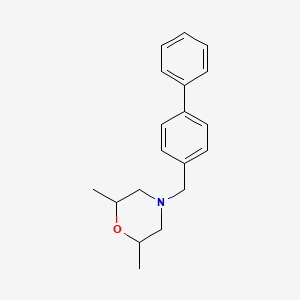
![2-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5113188.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide](/img/structure/B5113196.png)
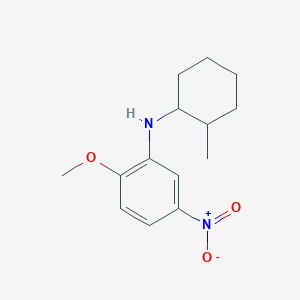
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenyl-1-propanone](/img/structure/B5113204.png)
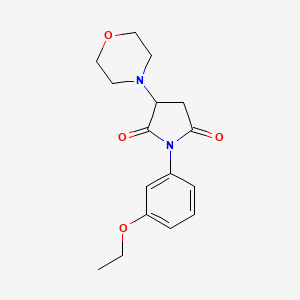
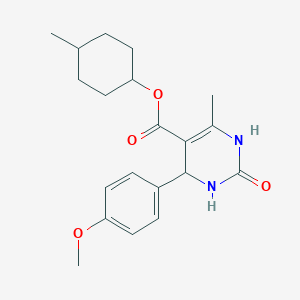
![3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5113220.png)
![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5113227.png)
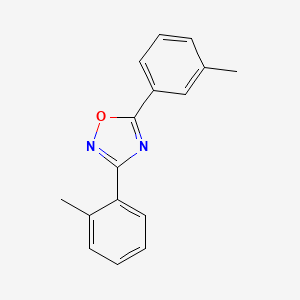
![2-[2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5113233.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5113236.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5113253.png)
